molecular formula C14H15NO4 B1245238 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one CAS No. 189564-33-8

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one

Cat. No. B1245238
CAS RN: 189564-33-8
M. Wt: 261.27 g/mol
InChI Key: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is an organic compound with a variety of applications and uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a ring-like structure. 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one has been studied extensively by scientists due to its potential as a biochemical and physiological tool.

Scientific Research Applications

Coordination Compounds and Metal Complexes

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is involved in the formation of various coordination compounds and metal complexes. For instance, aluminum, gallium, and indium complexes of similar pyridinones have been synthesized and characterized (Zhang, Rettig & Orvig, 1991). Such studies are essential for understanding the interaction of these compounds with metals, which can be vital in areas like catalysis and material science.

Molecular and Crystal Structures

Research has been conducted on the molecular and crystal structures of derivatives of pyridin-4-one. These studies involve X-ray diffraction analysis to determine the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Understanding these structures is critical in the development of pharmaceuticals and advanced materials.

Synthesis of Derivatives and Potential Therapeutic Applications

The synthesis of derivatives of pyridin-4-one for potential therapeutic applications has been explored. The preparation of compounds like 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines and their derivatives highlights the versatility of pyridin-4-one in synthesizing a variety of biologically active molecules (Smirnov, Kuz’min & Kuznetsov, 2005). These derivatives could have significant implications in drug development and other medical applications.

Nonlinear Optical Materials

Pyridin-4-one derivatives are also being studied for their potential applications in nonlinear optics. The molecular complexation of such compounds can be strategically utilized for designing materials that show quadratic nonlinear optical behavior, which is crucial in fields like photonics and telecommunications (Muthuraman, Masse, Nicoud & Desiraju, 2001).

Chemical Oxidation-Enzymatic Reduction Sequences

Enantiomerically pure derivatives of pyridin-4-one have been synthesized through chemoenzymatic routes, such as in the case of 4-(dimethylamino)pyridines. These processes are essential for the development of enantioselective catalysis, which is a critical aspect of green chemistry and pharmaceutical synthesis (Busto, Gotor‐Fernández & Gotor, 2006).

properties

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one

Synthesis routes and methods I

Procedure details

3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one: 3.39 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one are boiled under reflux for 3 hours in 40 ml of ethanol and 10 ml of 2N HCl. For working-up, the ethanol is removed using a rotary evaporator. The residue is diluted with 50 ml of water and covered with 10 ml of ethyl acetate. Then, with stirring, 25 ml of saturated aqueous sodium hydrogen carbonate solution are added. The resulting product is filtered off and washed with water and ethyl acetate. After drying, 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one remains, in the form of colourless crystals. M.p.: 191.5°-192.5° C.
Name
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

12.37 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one are dissolved in 200 ml of methanol and hydrogenated at room temperature over 1.2 g of palladium on carbon (5%) until 1 mol of H2 per mol of starting material has been taken up. The catalyst is removed by filtration and the filtrate is concentrated to dryness by evaporation using a rotary evaporator. Recrystallisation from methanol yields 3-hydroxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one in the form of colourless crystals. M.p.: 198°-200° C.
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

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